An In-Depth Technical Guide to 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of modern medicinal chemistry. Its core structure, a pyrazolo[3,4-d]pyrimidine, is an analogue of purine, rendering it a "privileged scaffold" for interacting with a wide array of biological targets.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, with a focus on its application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. For researchers and drug development professionals, understanding the nuances of this molecule is critical for leveraging its full potential in designing next-generation pharmaceuticals.[2][3]
Physicochemical Properties
A foundational understanding of the physicochemical properties of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is essential for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic potential.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5334-35-0 | [4][5] |
| Molecular Formula | C₆H₅ClN₄O | [6] |
| Molecular Weight | 184.58 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | >300 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in DMSO and DMF |
Below is the two-dimensional structure of the molecule, illustrating the fused pyrazole and pyrimidine rings, with key substituents at the N1 (methyl), C4 (oxo), and C6 (chloro) positions.
Caption: 2D Structure of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one.
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one are central to its utility.
Synthesis
A common and efficient synthesis involves a two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[7][8] This method provides a reliable route to the desired product in good yield.
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: Synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [7]
-
To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL), bubble hydrogen chloride gas at 15–18 °C for 10 hours.
-
Causality: The acidic conditions protonate the nitrile, activating it for nucleophilic attack by the amino group of the pyrazole, driving the cyclization to form the pyrimidinone ring.
-
-
Evaporate the solvent under reduced pressure.
-
Add water (300 mL) to the residue and adjust the pH to 7 with aqueous ammonia.
-
Filter the resulting precipitate, wash with water, and dry to yield the intermediate.
Step 2: Synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one [7]
-
A mixture of the intermediate from Step 1 (0.1 mol), phosphorus oxychloride (POCl₃, 0.2 mol), and diisopropylethylamine (0.3 mol) in toluene (400 mL) is refluxed for 18 hours.
-
Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group of the pyrimidinone tautomer into a chloro group. Diisopropylethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing side reactions.
-
-
After cooling, the reaction mixture is carefully poured into ice water (500 mL).
-
The organic phase is separated, washed with saturated sodium bicarbonate solution and brine, and then passed through a layer of alumina.
-
Evaporation of the solvent yields the final product.
Reactivity
The chemical reactivity of this scaffold is dominated by the chlorine atom at the C6 position. This site is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide range of functional groups. This reactivity is the cornerstone of its use as a versatile intermediate.
Common transformations include:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with amines, thiols, and alcohols to introduce diverse side chains. The electron-withdrawing nature of the fused pyrazole ring and the pyrimidine nitrogens activates the C6 position for this type of reaction.[1]
-
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki and Buchwald-Hartwig couplings can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of aryl, heteroaryl, and complex amine moieties.
Caption: Key reactions involving the C6-chloro substituent.
Applications in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of these enzymes. 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a frequently utilized starting material for the synthesis of inhibitors targeting a range of kinases involved in cancer and inflammatory diseases.
Notable examples include:
-
EGFR Inhibitors: Derivatives have been designed and synthesized as potent inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), which is a key target in non-small cell lung cancer.[2]
-
CDK2 Inhibitors: The scaffold has been used to develop novel inhibitors of cyclin-dependent kinase 2 (CDK2), an important target for halting uncontrolled cell proliferation in cancer.[3]
-
Src Inhibitors: The compound serves as a precursor for molecules targeting Src kinase, which is implicated in cancer progression and metastasis.[9]
The general strategy involves using the C6-chloro position as an anchor point to append various substituted amine or aryl groups that can form key interactions within the hydrophobic regions of the kinase ATP-binding pocket, thereby conferring potency and selectivity.
Analytical Characterization
Confirmation of the structure and purity of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is typically achieved through a combination of standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic singlets for the N-methyl group (around 3.90 ppm), the methylene group if the chloromethyl intermediate is present (around 4.57 ppm), and the pyrazole C-H proton (around 8.05 ppm).[7]
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the pyrazole and pyrimidine ring carbons, and the carbonyl carbon.[7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.[7]
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This compound is intended for research use only and is not for human or veterinary use.[11]
References
-
Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
-
Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine 2. ResearchGate. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]
-
Some considerations in the handling of fluorine and the chlorine fluorides. OSTI.GOV. [Link]
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Some considerations in the handling of fluorine and the chlorine fluorides. INIS-IAEA. [Link]
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